![molecular formula C7H2BrF5 B1521810 2-Bromo-3,5-difluorobenzotrifluoride CAS No. 1099597-86-0](/img/structure/B1521810.png)
2-Bromo-3,5-difluorobenzotrifluoride
Overview
Description
2-Bromo-3,5-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrF5 . It is mainly used as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of 2-Bromo-3,5-difluorobenzotrifluoride involves several steps. The process starts with nitrification in a system of nitric acid/sulfuric acid using m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride. This is followed by reduction in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate at high yield and high purity .Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-difluorobenzotrifluoride is represented by the formula C7H2BrF5 . The molecular weight of this compound is 260.99 .Physical And Chemical Properties Analysis
2-Bromo-3,5-difluorobenzotrifluoride is a solid compound . It has a molecular weight of 260.99 . The density of this compound is predicted to be 1.768±0.06 g/cm3 .Scientific Research Applications
Pharmacology
In the realm of pharmacology, 2-Bromo-3,5-difluorobenzotrifluoride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its reactivity due to the bromine atom makes it a valuable intermediate in constructing complex molecules for drug development .
Material Science
This compound plays a significant role in material science, particularly in the development of new polymeric materials. Its incorporation into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .
Chemical Synthesis
2-Bromo-3,5-difluorobenzotrifluoride: is widely used in organic synthesis. It serves as a building block for the construction of more complex organic compounds due to its reactive bromine atom, which can undergo various substitution reactions to create diverse chemical structures .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in spectroscopic analysis .
Life Sciences
Within life sciences research, 2-Bromo-3,5-difluorobenzotrifluoride can be employed in the study of cell biology, as a tracer or label for monitoring biological processes. Its fluorine atoms can be detected using specific imaging techniques, aiding in the visualization of cellular components .
Environmental Studies
The environmental impact of fluorinated organic compounds is an area of active research2-Bromo-3,5-difluorobenzotrifluoride can be studied for its environmental fate, bioaccumulation, and potential effects on ecosystems, contributing to our understanding of the environmental chemistry of halogenated compounds .
Safety and Hazards
2-Bromo-3,5-difluorobenzotrifluoride is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
2-bromo-1,5-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-6-4(7(11,12)13)1-3(9)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIBUQQMOIJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241411 | |
Record name | 2-Bromo-1,5-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluorobenzotrifluoride | |
CAS RN |
1099597-86-0 | |
Record name | 2-Bromo-1,5-difluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,5-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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